

Physicochemical properties of 6-(Trifluoromethyl)indoline

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)indoline

Cat. No.: B071738

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An In-depth Technical Guide to the Physicochemical Properties of **6-(Trifluoromethyl)indoline**

Introduction

6-(Trifluoromethyl)indoline is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a core structure in many biologically active molecules, and the incorporation of a trifluoromethyl (-CF₃) group at the 6-position profoundly influences its physicochemical properties. The -CF₃ group is a powerful bioisostere for a methyl group but imparts unique electronic characteristics, enhances metabolic stability, and increases lipophilicity, making it a valuable substituent in the design of novel therapeutic agents.^{[1][2]}

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-(Trifluoromethyl)indoline**, tailored for researchers, scientists, and professionals in drug development. It consolidates predicted and available data, outlines standard experimental protocols for property determination, and illustrates key conceptual relationships through diagrams.

Physicochemical Properties

The properties of **6-(Trifluoromethyl)indoline** are summarized below. The data is a combination of reported values and computational predictions.

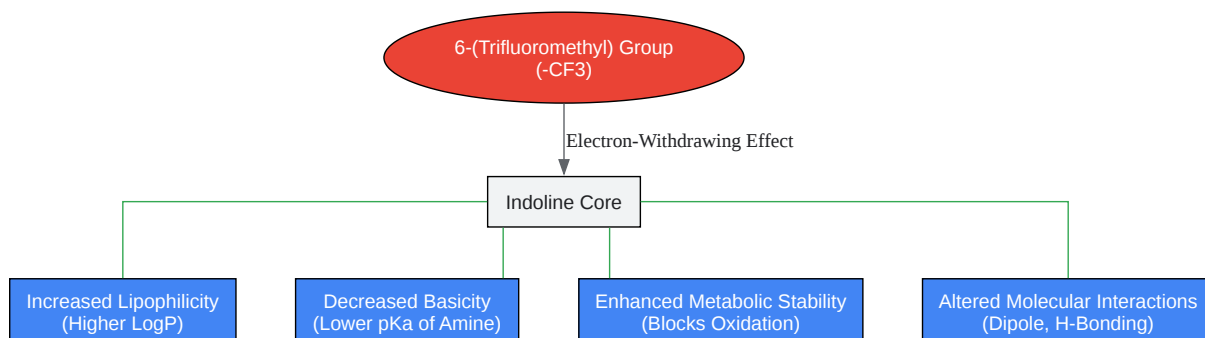
Property	Value	Source
CAS Number	181513-29-1	[3] [4]
Molecular Formula	C ₉ H ₈ F ₃ N	[4]
Molecular Weight	187.16 g/mol	[4]
Appearance	White to light yellow solid	[3]
Boiling Point	221.4 ± 40.0 °C (Predicted)	[3]
Density	1.264 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	4.10 ± 0.20 (Predicted)	[3]
LogP (Octanol/Water)	2.6734	[4]
Topological Polar Surface Area (TPSA)	12.03 Å ²	[4]
Hydrogen Bond Acceptors	1	[4]
Hydrogen Bond Donors	1	[4]
Rotatable Bonds	0	[4]

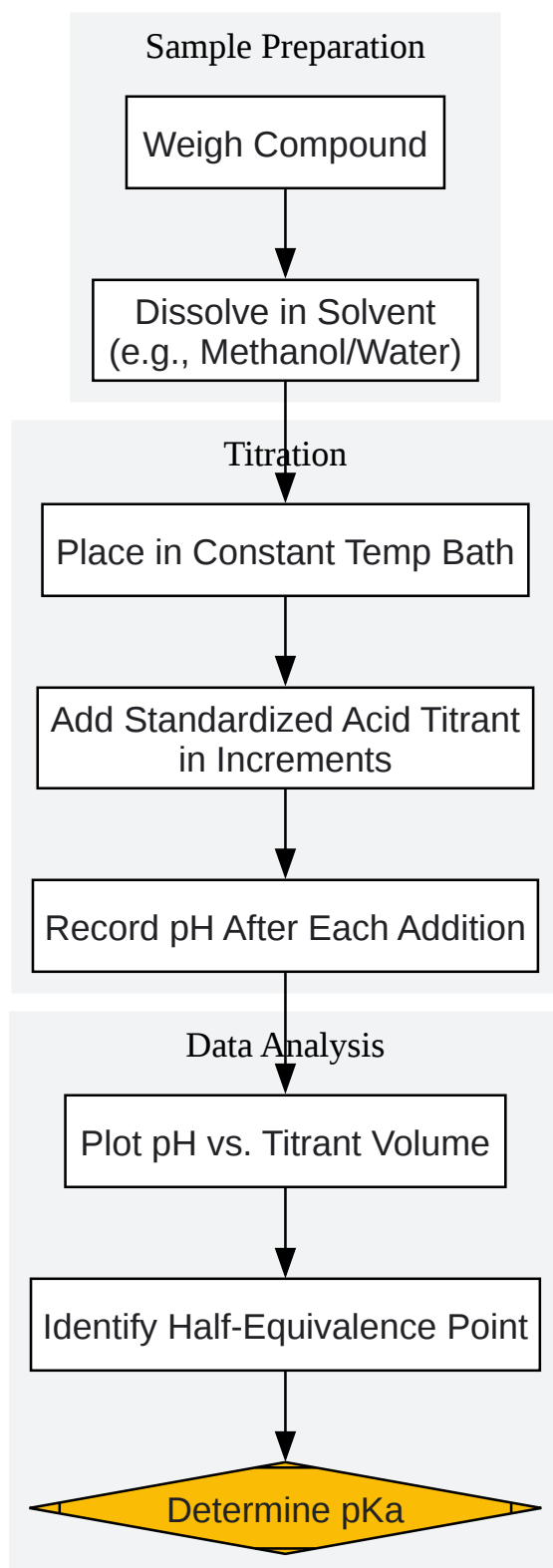
Structural Identifiers

- SMILES:FC(C1=CC2=C(C=C1)CCN2)(F)F[\[4\]](#)
- InChI Key:WWBVZCBWSHFMLP-UHFFFAOYSA-N

Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly alters the electronic and physical properties of the indoline ring system. This influence is critical for its application in drug design.





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References

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